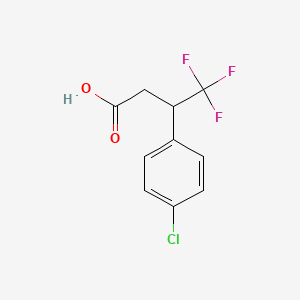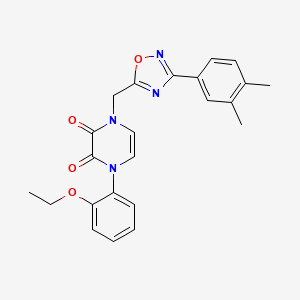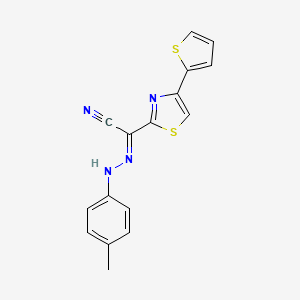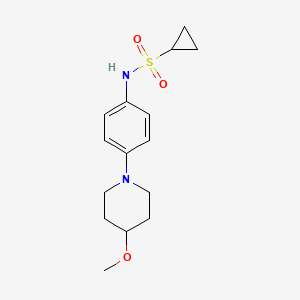![molecular formula C18H17FN2O4 B2460916 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophénéthyl)oxalamide CAS No. 899956-35-5](/img/structure/B2460916.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophénéthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a fluorophenethyl group
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or enzyme inhibitor.
Materials Science: Its properties may be useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide typically involves the following steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate reagents under controlled conditions.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group can be introduced through a substitution reaction using 4-fluorophenethyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, which can be achieved by reacting the intermediate with oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mécanisme D'action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dihydrobenzo dioxin moiety and the fluorophenethyl group contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the dihydrobenzo dioxin moiety and have shown antibacterial activity.
Phenanthroimidazole Derivatives: These compounds, which include the dihydrobenzo dioxin moiety, are used in OLEDs and exhibit unique electronic properties.
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide is unique due to the combination of the dihydrobenzo dioxin and fluorophenethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-13-3-1-12(2-4-13)7-8-20-17(22)18(23)21-14-5-6-15-16(11-14)25-10-9-24-15/h1-6,11H,7-10H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDAGRLXHZLJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2460834.png)
![2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2460835.png)
![4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2460836.png)
![N-(4-ethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2460838.png)
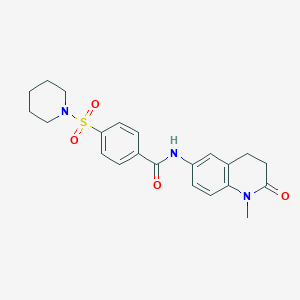

![2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2460844.png)
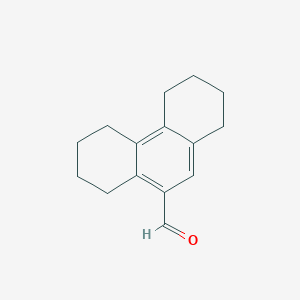
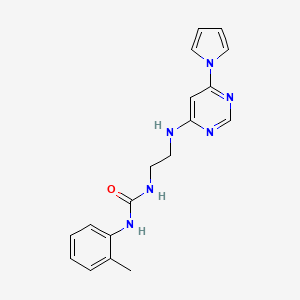
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)
